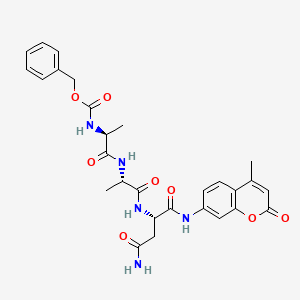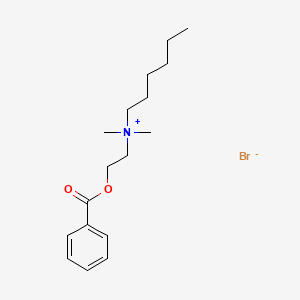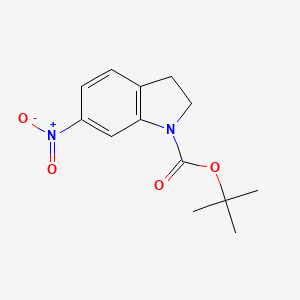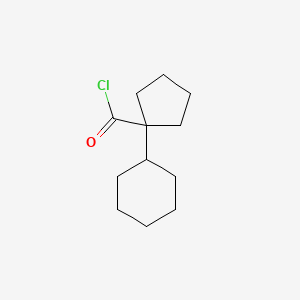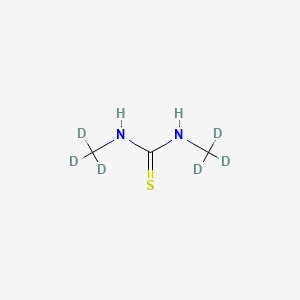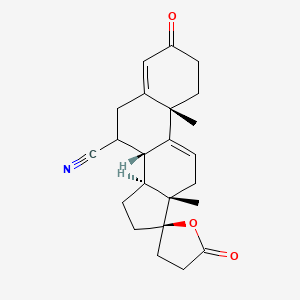
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its interaction with the neurotransmitter receptors in the central nervous system. This compound acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been found to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This compound has also been found to improve cognitive function and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive and readily available. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. One potential direction is the development of new compounds that are more effective and less toxic. Another direction is the study of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is synthesized using a specific method that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with DL-threo-β-hydroxyaspartic acid to form the desired compound. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the study of neurotransmitters and their receptors, as well as in the study of the central nervous system. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Propiedades
Número CAS |
1329610-57-2 |
|---|---|
Nombre del producto |
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt |
Fórmula molecular |
C12H15NO7 |
Peso molecular |
288.23 |
Nombre IUPAC |
acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1; |
Clave InChI |
MLMBILXCWROGFT-YVOIDUNUSA-N |
SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Sinónimos |
(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



